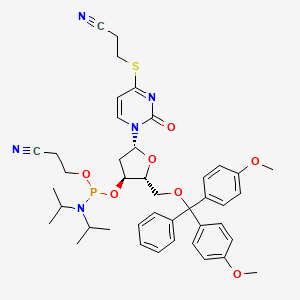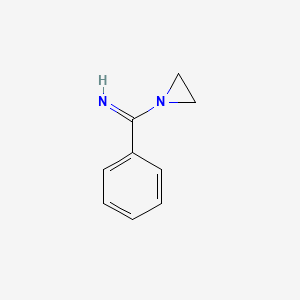
Dapoxetine N-Oxide (90per cent)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dapoxetine N-Oxide is an impurity of Dapoxetine . Dapoxetine, marketed as Priligy among others, is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation (PE) in men 18–64 years old . The major product at the end of the metabolic pathway is circulating dapoxetine N-oxide, which is a weak SSRI and contributes no clinical effect .
Synthesis Analysis
The preparation method of Dapoxetine N-Oxide has been disclosed in a patent . A novel and practical asymmetric synthesis of dapoxetine hydrochloride by using the chiral auxiliary (S)-tert-butanesulfinamide was explored .
Molecular Structure Analysis
The Dapoxetine N-Oxide molecule contains a total of 49 bond(s). There are 26 non-H bond(s), 17 multiple bond(s), 6 rotatable bond(s), 17 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 positively charged N, 1 quaternary N, and 1 ether(s) (aromatic) .
Chemical Reactions Analysis
N-dealkylation, hydroxylation, N-oxidation and dearylation were found to be the main metabolic reactions for the investigated xenobiotic . The relative clearance values of three variants, 2D6*90, *94, and V342M, exhibited no markedly increased relative clearance of 106.17%, 107.78%, and 109.98%, respectively; the rest 19 variants exhibited significantly decreased levels ranging from 27.56% to 84.64% .
Physical And Chemical Properties Analysis
Dapoxetine N-Oxide is a Pale Orange to Light Brown Sticky Solid . The molecular formula is C21H23NO2 .
Scientific Research Applications
Stroke Treatment
Dapoxetine has been found to prevent neuronal damage and improve functional outcomes in a model of ischemic stroke . It modulates inflammation and oxidative stress, which are key factors in stroke-induced neuronal damage . Dapoxetine significantly ameliorates cerebral ischemia/reperfusion-induced neurobehavioral deficits, reduces cerebral infarct volume, and histopathological damage .
Antidepressant Effects
Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI), a popular class of antidepressants . SSRIs have been shown to have positive effects on post-stroke motor and cognitive function .
Modulation of Oxidative Stress
Dapoxetine pretreatment reduces lipid peroxidation, a key marker of oxidative stress . This suggests that dapoxetine could have potential applications in conditions characterized by oxidative stress .
Anti-inflammatory Effects
Dapoxetine reduces the levels of inflammatory mediators such as TNF-α and iNOS . This indicates that dapoxetine could be useful in conditions where inflammation plays a key role .
Apoptosis Suppression
Dapoxetine suppresses caspase-3, a key enzyme involved in the process of apoptosis (programmed cell death) . This suggests that dapoxetine could have potential applications in conditions characterized by excessive cell death .
Metabolism Studies
Dapoxetine is metabolized primarily to its mono-desmethyl analogue, with an N-oxide metabolite also being formed . Studies on the metabolism of dapoxetine can provide valuable insights into the functioning of the cytochrome P450 superfamily, which plays a key role in drug metabolism .
Genetic Polymorphism Studies
The metabolism of dapoxetine can be influenced by genetic polymorphisms in CYP2D6, a member of the cytochrome P450 superfamily . Studying these polymorphisms can provide valuable insights into individual variations in drug metabolism and response .
Mechanism of Action
Target of Action
Dapoxetine N-Oxide, a metabolite of Dapoxetine, primarily targets the serotonin transporter . The serotonin transporter plays a crucial role in regulating the reuptake of serotonin, a neurotransmitter that modulates mood, cognition, reward, learning, memory, and numerous physiological processes .
Mode of Action
Dapoxetine N-Oxide works by inhibiting the serotonin transporter, thereby increasing serotonin’s action at the pre- and postsynaptic receptors . This inhibition of serotonin reuptake leads to an increase in serotonin concentration in the synaptic cleft, which can delay ejaculation .
Biochemical Pathways
The metabolism of Dapoxetine involves several biochemical pathways. It is primarily metabolized in the liver and kidneys via cytochrome P450 (CYP) 3A4, CYP2D6, and flavin monooxygenase 1 (FMO1), forming Dapoxetine N-Oxide and other metabolites . The main metabolic reactions include N-dealkylation, hydroxylation, N-oxidation, and dearylation .
Pharmacokinetics
Dapoxetine is rapidly absorbed in the body with a bioavailability of 15–76% (mean 42%), reaching its maximum plasma concentration (Cmax) 1–1.3 hours after oral administration . It is extensively protein-bound (>99%) and is metabolized in the liver and kidneys, forming Dapoxetine N-Oxide among other metabolites . The elimination half-life of Dapoxetine is 1.5–1.6 hours, and it is excreted via the kidneys .
Result of Action
The action of Dapoxetine N-Oxide at the molecular and cellular level results in significant neurobehavioral improvements. It has been shown to ameliorate cerebral ischemia/reperfusion-induced neurobehavioral deficits, reduce cerebral infarct volume, and mitigate histopathological damage . Moreover, Dapoxetine N-Oxide reduces lipid peroxidation, caspase-3, and inflammatory mediators, potentially improving neurological function and reducing cerebral damage .
Action Environment
While specific studies on the environmental influence on Dapoxetine N-Oxide’s action are limited, it’s known that environmental factors can affect the action of similar compounds. For instance, dissolved oxygen levels and carbon-to-nitrogen ratio can affect nitrous oxide emissions by influencing the physiological and ecological dynamics of nitrifying and denitrifying microbial communities
Safety and Hazards
Future Directions
The complete hepatic metabolism pathway of dapoxetine established according to the human liver microsome assay with the use of a high-resolution LC–MS system was described . Eleven biotransformation products of dapoxetine, including eight metabolites not reported in the literature so far, were detected and identified . These data may help in the clinical assessment of the metabolic elimination of dapoxetine and may provide fundamental information for further clinical studies .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Dapoxetine N-Oxide (90% purity) can be achieved through the oxidation of Dapoxetine using an oxidizing agent.", "Starting Materials": [ "Dapoxetine", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite, or potassium permanganate)", "Solvent (e.g. water, acetonitrile, or methanol)", "Base (e.g. sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "Dissolve Dapoxetine in the solvent and add the base to adjust the pH to around 10-11", "Add the oxidizing agent slowly while stirring the solution at room temperature or slightly above", "Monitor the reaction progress using TLC or HPLC", "Once the reaction is complete, quench the reaction with an acid (e.g. hydrochloric acid)", "Extract the product with a suitable organic solvent (e.g. ethyl acetate or dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain Dapoxetine N-Oxide (90% purity)" ] } | |
CAS RN |
1346603-24-4 |
Product Name |
Dapoxetine N-Oxide (90per cent) |
Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.42 |
IUPAC Name |
(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine oxide |
InChI |
InChI=1S/C21H23NO2/c1-22(2,23)20(18-10-4-3-5-11-18)15-16-24-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1 |
InChI Key |
LVJBASLGSATTOZ-FQEVSTJZSA-N |
SMILES |
C[N+](C)(C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-] |
synonyms |
(αS)-N,N-Dimethyl-N-oxido-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine; (αS)-N,N-Dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine N-Oxide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



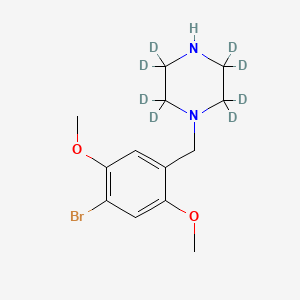
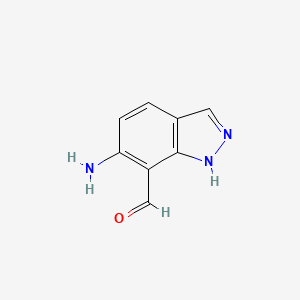

![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)
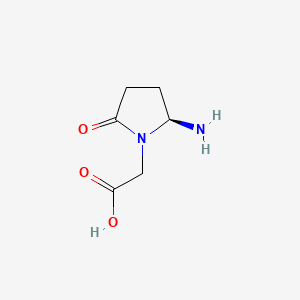
![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)
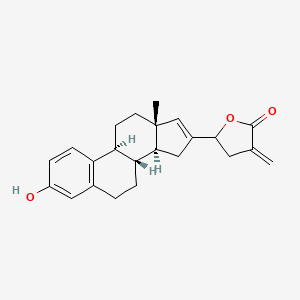
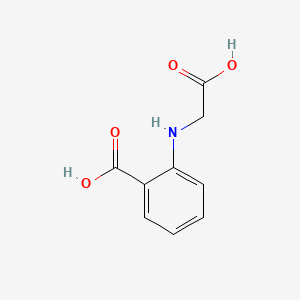
![N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B585878.png)
